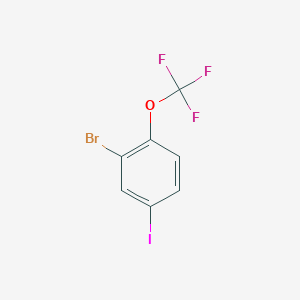

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILSLJDTYNLSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717831 | |

| Record name | 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049731-04-5 | |

| Record name | 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049731-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group, combined with the bromo and iodo substituents, imparts a distinct set of physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The trifluoromethoxy moiety is known to enhance metabolic stability and lipophilicity, crucial parameters in drug design. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental protocols and an analysis of its structural significance.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 1049731-04-5 | [1][2] |

| Molecular Formula | C₇H₃BrF₃IO | [3] |

| Molecular Weight | 366.9 g/mol | |

| Boiling Point | 246 °C | |

| Density | 2.182 g/cm³ | |

| Flash Point | 102 °C | |

| Melting Point | Estimated 36-38.5 °C (based on 2-Bromo-1-iodo-4-(trifluoromethyl)benzene) | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). |

Structural and Spectroscopic Analysis

The arrangement of the bromo, iodo, and trifluoromethoxy groups on the benzene ring dictates the compound's reactivity and spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the trifluoromethoxy group will be significantly deshielded, while the carbons bonded to the halogens will also exhibit characteristic shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the halogen atoms and the trifluoromethoxy group.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated slowly and evenly.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Figure 1: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound is essential for its handling, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane) are chosen.

-

Procedure: A small, measured amount of this compound is added to a known volume of each solvent at a specific temperature.

-

Observation: The mixture is agitated, and the solubility is observed and recorded (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the concentration of the saturated solution can be determined.

Figure 2: Workflow for Solubility Assessment.

Synthesis Route

A plausible synthetic route to this compound can be proposed based on established organic chemistry principles. A potential starting material would be 4-iodo-1-(trifluoromethoxy)benzene.

Proposed Synthesis:

-

Electrophilic Bromination: 4-iodo-1-(trifluoromethoxy)benzene can be subjected to electrophilic bromination. The trifluoromethoxy group is an ortho, para-director. Due to steric hindrance from the bulky iodine atom at the para position, the incoming bromine electrophile would be directed to the ortho position, yielding this compound.

Figure 3: Proposed Synthesis Route.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive scaffold in drug discovery.

-

Metabolic Stability: The trifluoromethoxy group is known to block metabolic oxidation at its position of attachment, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: The presence of the trifluoromethoxy group and the halogens increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Synthetic Handle: The bromo and iodo substituents provide versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries.[4]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[7][8][9][10] It is advisable to consult the specific Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a key building block with a unique combination of physicochemical properties that are highly advantageous for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its core characteristics, experimental determination protocols, and synthetic considerations, offering valuable insights for researchers and developers working with this versatile compound.

References

-

PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Knowledge Sourcing Intelligence. (2024, October 10). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? Retrieved from [Link]

-

Georg Thieme Verlag. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Exploring the Multifaceted Applications of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Modern Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoro-1-iodobenzene. Retrieved from [Link]

Sources

- 1. This compound | 1049731-04-5 [sigmaaldrich.com]

- 2. This compound | 1049731-04-5 [sigmaaldrich.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. nbinno.com [nbinno.com]

- 5. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene CAS number and supplier

An In-Depth Technical Guide to 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for highly functionalized aromatic building blocks is incessant. These scaffolds enable the precise construction of complex molecular architectures with tailored physicochemical and biological properties. Among these, this compound, identified by its CAS number 1049731-04-5, has emerged as a particularly valuable intermediate. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound's properties, synthetic utility, and applications, grounded in established chemical principles.

The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethoxy group—on the benzene ring imparts a unique and powerful reactivity profile to this molecule. The trifluoromethoxy (-OCF₃) group, a bioisostere for other functionalities, significantly influences the electronic properties of the aromatic system and can enhance the metabolic stability and lipophilicity of target molecules.[1] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization through a variety of cross-coupling reactions, offering a controlled approach to building molecular complexity.

Physicochemical Properties and Data

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1049731-04-5 | [2] |

| Molecular Formula | C₇H₃BrF₃IO | |

| Molecular Weight | 366.9 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Physical Form | Solid, semi-solid, or liquid | |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |

The Trifluoromethoxy Group: A Key Modulator of Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group is a powerful modulator of a molecule's properties. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect. However, the oxygen atom's lone pairs can participate in resonance, donating electron density to the aromatic ring. This dual nature makes the -OCF₃ group an ortho-, para-directing, yet deactivating, substituent in electrophilic aromatic substitution reactions.[4] This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself, but the overall reaction rate is slower compared to unsubstituted benzene. This deactivating effect contributes to the stability of the molecule while the directing effect is crucial for predictable synthetic outcomes.

Synthetic Utility and Key Reactions: Regioselective Cross-Coupling

The primary synthetic value of this compound lies in the differential reactivity of its two carbon-halogen bonds. The C-I bond is longer and weaker than the C-Br bond, making it more susceptible to oxidative addition to a transition metal catalyst, such as palladium(0). This reactivity difference allows for highly regioselective cross-coupling reactions, where the iodine atom can be selectively replaced while the bromine atom remains intact for a subsequent transformation. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a typical regioselective Suzuki-Miyaura coupling reaction to functionalize the 4-position (originally bearing the iodine) of this compound.

Objective: To selectively couple an arylboronic acid at the C-I bond position.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (solvent system)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. A slight excess of the boronic acid ensures complete consumption of the starting material. The base is required for the transmetalation step of the catalytic cycle.

-

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene.

-

Rationale: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

-

Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by the toluene and water solvent system (typically a 4:1 to 10:1 ratio).

-

Rationale: The biphasic solvent system is common for Suzuki couplings, with the organic phase dissolving the reactants and catalyst, and the aqueous phase dissolving the inorganic base.

-

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Rationale: Heating increases the reaction rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing the formation of byproducts.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: This standard aqueous workup removes the inorganic salts and other water-soluble impurities.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts.

-

Workflow Diagram: Regioselective Suzuki Coupling

Caption: Workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in medicinal chemistry. The introduction of bromine and iodine can lead to beneficial interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.[5] Furthermore, the trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[4]

This building block serves as a precursor for a wide range of biologically active molecules, including kinase inhibitors, enzyme regulators, and therapeutic agents for various diseases.[6] Its ability to undergo selective cross-coupling reactions makes it an invaluable tool for generating libraries of compounds for high-throughput screening in the drug discovery process.

Supplier Information

This compound is commercially available from several chemical suppliers. Researchers should always consult the supplier's specific documentation for purity and safety information.

| Supplier | Product Link |

| Sigma-Aldrich (Merck) | |

| Benchchem | [4] |

| BLDpharm | [7] |

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its unique substitution pattern, featuring a trifluoromethoxy group and two different halogens, allows for controlled, regioselective functionalization. This capability, combined with the beneficial effects of the -OCF₃ group on molecular properties, makes it a powerful tool for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science fields. A thorough understanding of its reactivity and careful execution of synthetic protocols are key to leveraging the full potential of this important chemical intermediate.

References

-

PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. [Link]

-

LookChem. The Role of 2-Bromo-1-iodo-4-trifluoromethylbenzene in Modern Organic Synthesis. [Link]

-

Knowledge. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Multifaceted Applications of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Modern Chemistry. [Link]

-

Taylor & Francis Online. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. FCKeditor - Resources Browser [vinoge.com]

- 4. This compound|CAS 1049731-04-5 [benchchem.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 7. 1121586-26-2|1-Bromo-2-iodo-4-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

Spectroscopic Signature of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene. In the absence of readily available, published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering reasoned predictions for the spectral features of the title compound, thereby aiding in its synthesis, identification, and characterization.

Introduction: The Structural Rationale

This compound is a polysubstituted aromatic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group (-OCF₃) is a key pharmacophore that can enhance metabolic stability and lipophilicity, while the bromo and iodo substituents provide versatile handles for further chemical modifications through cross-coupling reactions.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification and quality control. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the three substituents: the electron-withdrawing trifluoromethoxy and halogen groups.

Methodology for Chemical Shift Prediction

The predicted chemical shifts are derived from the principle of substituent additivity, using benzene (δ ≈ 7.30 ppm) as a base and incorporating substituent chemical shift (SCS) values from analogous compounds.[1][2] The electron-donating effect of the -OCF₃ group via its oxygen lone pair is counteracted by its strong inductive withdrawal, leading to a net deshielding effect, particularly at the ortho and para positions.[3]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.50 - 7.60 | Doublet of doublets (dd) | JH3-H5 ≈ 2.0, JH3-H6 ≈ 0.5 |

| H-5 | 7.85 - 7.95 | Doublet (d) | JH5-H3 ≈ 2.0 |

| H-6 | 7.20 - 7.30 | Doublet (d) | JH6-H5 ≈ 8.5 |

Rationale for Predictions:

-

H-5: This proton is ortho to the iodine atom and meta to both the bromine and trifluoromethoxy groups. The strong deshielding effect of the adjacent iodine is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with H-3.

-

H-3: This proton is positioned between the bromine and iodine atoms and will experience deshielding from both. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta) and H-6 (para).

-

H-6: This proton is ortho to the trifluoromethoxy group and meta to the bromine. The net effect is a slight upfield shift compared to the other protons. It will appear as a doublet due to coupling with H-5.

Suggested Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the -OCF₃ group and the halogenated carbons will be significantly affected.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 148.0 - 152.0 |

| C-2 | 115.0 - 119.0 |

| C-3 | 135.0 - 139.0 |

| C-4 | 92.0 - 96.0 |

| C-5 | 140.0 - 144.0 |

| C-6 | 120.0 - 124.0 |

| -OCF₃ | 118.0 - 122.0 (quartet, JC-F ≈ 255-260 Hz) |

Rationale for Predictions:

-

C-1: The carbon directly attached to the electron-withdrawing -OCF₃ group will be significantly deshielded.

-

C-2 and C-4: The carbons bearing the bromine and iodine atoms will have their chemical shifts influenced by the "heavy atom effect," which can lead to a more upfield position than expected based solely on electronegativity.[4]

-

C-3, C-5, C-6: The remaining carbons will have their shifts determined by the combined electronic effects of the substituents.

-

-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Suggested Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the vibrations of the substituted benzene ring and the trifluoromethoxy group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H aromatic stretching | Weak to Medium |

| 1600 - 1550 | C=C aromatic ring stretching | Medium |

| 1475 - 1425 | C=C aromatic ring stretching | Medium |

| 1250 - 1150 | C-F stretching (asymmetric) | Strong |

| 1100 - 1000 | C-F stretching (symmetric) & C-O stretching | Strong |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 700 - 600 | C-Br stretching | Medium |

| 600 - 500 | C-I stretching | Medium |

Rationale for Predictions:

-

The strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the C-F and C-O stretching vibrations of the trifluoromethoxy group.[5]

-

The positions of the C-H out-of-plane bending bands are indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

-

The C-Br and C-I stretching vibrations are expected at lower wavenumbers.

Suggested Experimental Protocol for IR Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid or solid using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Predicted Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and iodine. Fragmentation will likely involve the loss of halogen atoms and the trifluoromethoxy group.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is C₇H₃BrF₃IO. The monoisotopic mass is approximately 365.82 g/mol . The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for all bromine-containing fragments.[6][7]

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Rationale for Predictions:

-

Loss of Bromine and Iodine: The C-Br and C-I bonds are relatively weak and prone to cleavage, leading to the formation of [M-Br]⁺ and [M-I]⁺ fragments.

-

Loss of Trifluoromethyl Radical: Fragmentation of the trifluoromethoxy group can occur with the loss of a CF₃ radical.

-

Further Fragmentations: Subsequent losses of other fragments, such as CO, can also be expected from the initial fragment ions.

Suggested Experimental Protocol for MS Acquisition

-

Ionization Method: Electron Ionization (EI) at 70 eV is recommended for generating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Inlet System: Gas chromatography (GC-MS) or direct infusion.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.

Conclusion

This predictive guide provides a scientifically grounded framework for the interpretation of the NMR, IR, and MS spectra of this compound. The provided predictions, based on the analysis of analogous compounds and fundamental spectroscopic principles, offer a robust starting point for the characterization of this important synthetic intermediate. Experimental verification of these predictions will be invaluable to the scientific community.

References

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

-

NMR chemical shift prediction of benzenes. Stenutz. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem.libretexts.org. [Link]

-

Benzene, 1-bromo-3-iodo-. PubChem. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

(Trifluoromethoxy)benzene. PubChem. [Link]

-

Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR chemical shift prediction of benzenes [stenutz.eu]

- 3. youtube.com [youtube.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Navigating the Physicochemical Landscape of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: A Technical Guide to Solubility and Stability

For Immediate Release

An in-depth technical guide addressing the critical physicochemical properties of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene has been developed for researchers, scientists, and professionals in drug development. This document provides a comprehensive framework for understanding and evaluating the solubility and stability of this complex halogenated aromatic compound. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes established principles and detailed methodologies to empower researchers to generate reliable data for their specific applications.

Introduction: The Significance of a Well-Characterized Intermediate

This compound is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern—featuring a bromine atom, an iodine atom, and a trifluoromethoxy group—offers multiple reactive sites for synthetic transformations. However, the successful application of this intermediate in multi-step syntheses and formulation development hinges on a thorough understanding of its solubility and stability.[1] This guide provides the foundational knowledge and detailed experimental protocols necessary for this characterization.

Predicted Physicochemical Properties and Solubility Profile

The molecular structure of this compound suggests a high degree of lipophilicity. The presence of two heavy halogen atoms (bromine and iodine) and a trifluoromethoxy group contributes to its nonpolar character.

Qualitative Solubility Prediction:

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in nonpolar organic solvents and limited solubility in polar and aqueous solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aprotic (e.g., Hexane, Toluene) | High | The nonpolar nature of the molecule aligns well with these solvents. |

| Polar Aprotic (e.g., Acetone, Acetonitrile) | Moderate | The molecule has some polar character due to the C-Br, C-I, and C-O bonds, allowing for some interaction with these solvents. |

| Polar Protic (e.g., Methanol, Ethanol) | Low to Moderate | The potential for hydrogen bonding with the solvent is limited, but some dipole-dipole interactions may occur. |

| Aqueous (e.g., Water) | Very Low | The high lipophilicity and lack of significant hydrogen bonding capacity suggest poor aqueous solubility. |

Experimental Determination of Solubility

Accurate solubility data is crucial for reaction optimization, purification, and formulation. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[2]

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

-

High-purity organic solvents (e.g., hexane, toluene, acetone, acetonitrile, methanol)

-

Deionized water

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of excess solid is critical to ensure saturation.[2]

-

Equilibration: Add a known volume of the selected solvent to each vial.

-

Shaking: Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined time (e.g., 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of the diluted samples using a validated analytical method. A calibration curve with standard solutions of known concentrations is essential for accurate quantification.[2]

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, accounting for the dilution factor. Express the results in units such as mg/mL or g/100 mL.

Stability Assessment and Forced Degradation Studies

Understanding the stability of this compound is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation, or stress testing, is a vital component of this assessment, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7] These studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[5][8][9]

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

-

Photodegradation: The carbon-iodine bond is generally more susceptible to photolytic cleavage than the carbon-bromine bond. Exposure to UV or visible light could lead to the formation of radical species.[10]

-

Hydrolysis: While generally stable, the trifluoromethoxy group could be susceptible to hydrolysis under extreme pH conditions and elevated temperatures, potentially leading to the formation of a phenol.

-

Thermal Degradation: High temperatures can induce decomposition, with the weakest bonds likely to cleave first.

-

Oxidative Degradation: The aromatic ring may be susceptible to oxidation, leading to the formation of various oxygenated derivatives.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Suitable organic solvent (e.g., acetonitrile, methanol)

-

pH meter

-

Temperature-controlled chambers

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector, LC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Subject the sample solutions to the following conditions as per ICH Q1A(R2) guidelines:[7][11]

-

Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 60°C).

-

Oxidative: Add 3% H₂O₂ and maintain at room temperature.

-

Thermal: Heat the solid compound and a solution at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

-

-

Time Points: Sample at appropriate time intervals.

-

Analysis: Analyze the stressed samples using a validated stability-indicating method capable of separating the parent compound from any degradation products.

-

Data Evaluation: Assess the percentage of degradation and identify and characterize any significant degradation products.

Data Presentation and Visualization

Solubility Data Summary

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Hexane | 25 | To be determined |

| Toluene | 25 | To be determined |

| Acetone | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Methanol | 25 | To be determined |

| Water | 25 | To be determined |

Forced Degradation Summary

| Stress Condition | Duration | % Degradation | Major Degradation Products |

| 0.1 M HCl, 60°C | 24h | To be determined | To be determined |

| 0.1 M NaOH, 60°C | 24h | To be determined | To be determined |

| 3% H₂O₂, RT | 24h | To be determined | To be determined |

| 80°C (Solid) | 48h | To be determined | To be determined |

| Photolytic (ICH Q1B) | - | To be determined | To be determined |

Experimental Workflow Diagrams

Solubility Determination Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Forced Degradation Study Workflow

Caption: Workflow for conducting a forced degradation study.

Conclusion

While direct, quantitative solubility and stability data for this compound are not readily found in existing literature, this guide provides the essential theoretical framework and practical, detailed protocols for their determination. By employing the methodologies outlined, researchers can generate the robust data necessary to confidently advance their research and development activities, ensuring the effective and reliable use of this versatile chemical intermediate.

References

- Development of forced degradation and stability indicating studies of drugs—A review.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.LCGC.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs).Pharmaceutical Guidelines.

- ICH Q1A(R2) Guideline.

- The Role of 2-Bromo-1-iodo-4-trifluoromethylbenzene in Modern Organic Synthesis.BenchChem.

- This compound.Ambeed.

- An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents.BenchChem.

- This compound.Sigma-Aldrich.

- Technical Support Center: Assessing Degradation of 1-Bromo-4-(trifluoromethyl)

- This compound.Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. This compound | 1049731-04-5 [sigmaaldrich.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. benchchem.com [benchchem.com]

- 11. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group on the Aromatic Ring

Abstract

The trifluoromethoxy (-OCF3) group has emerged as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its growing prevalence stems from a complex and often counterintuitive electronic profile that profoundly influences molecular properties. Unlike its archetypal analogue, the methoxy group (-OCH3), the -OCF3 moiety is strongly electron-withdrawing, yet it directs electrophilic aromatic substitution to the ortho and para positions. This guide provides an in-depth analysis of the electronic duality of the trifluoromethoxy group, quantitatively defining its impact on aromatic systems and elucidating the causal mechanisms behind its effects on reactivity, acidity, and lipophilicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of this "super-halogen" substituent in rational molecular design.

Introduction: Beyond the Methoxy and Trifluoromethyl Analogs

The strategic functionalization of aromatic rings is a cornerstone of modern chemistry. Substituents are chosen to modulate a molecule's steric profile, metabolic stability, and, most critically, its electronic character. While the electron-donating methoxy (-OCH3) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group are ubiquitous, the trifluoromethoxy (-OCF3) group occupies a unique electronic space.

Replacing the methyl protons of a methoxy group with highly electronegative fluorine atoms dramatically inverts its electronic influence on an aromatic ring. This substitution results in a powerful electron-withdrawing effect that enhances metabolic stability and modulates receptor binding interactions.[1] However, the presence of the oxygen atom's lone pairs introduces a competing resonance effect, creating a nuanced electronic profile that sets it apart from the purely inductive withdrawal of the -CF3 group. Understanding this duality is paramount to predicting its influence and exploiting its properties effectively.

The Electronic Duality: A Tug-of-War Between Induction and Resonance

The net electronic effect of the -OCF3 group is a consequence of two opposing forces: a dominant σ-inductive withdrawal and a weaker π-resonance donation.

-

Inductive Effect (σ-withdrawal): The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect is transmitted through the sigma (σ) bonds, pulling electron density from the oxygen atom and, consequently, from the aromatic ring. This potent -I effect is the primary contributor to the group's overall electron-withdrawing character and is responsible for the deactivation of the aromatic ring toward electrophilic attack.[2]

-

Resonance Effect (π-donation): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system (+M or +R effect). This donation of electron density increases the electron density at the ortho and para positions of the ring. However, the strong inductive pull of the CF3 group diminishes the availability of these lone pairs for donation, making the resonance effect of -OCF3 significantly weaker than that of the -OCH3 group.

This interplay explains the characteristic behavior of trifluoromethoxy-substituted arenes in electrophilic aromatic substitution: the ring is deactivated overall (slower reaction rate than benzene) due to strong induction, but substitution occurs preferentially at the ortho and para positions, which are comparatively electron-enriched by the weak resonance donation.

Figure 1: A diagram illustrating the opposing inductive withdrawal (-I) and resonance donation (+R) effects of the trifluoromethoxy group on an aromatic ring.

Quantitative Analysis: Hammett Parameters and Lipophilicity

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids. The Hansch-Leo lipophilicity parameter (π) quantifies a substituent's contribution to a molecule's hydrophobicity.[3]

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Hansch-Leo Parameter (π) | Primary Electronic Effect |

| -OCF3 | 0.40 | 0.35 | +1.04 [1] | Strong -I, Weak +R |

| -OCH3 | 0.12 | -0.27 | -0.02 | Strong +R, Weak -I |

| -CF3 | 0.43 | 0.54 | +0.88[1] | Strong -I |

| -Cl | 0.37 | 0.23 | +0.71 | Strong -I, Weak +R |

| -NO2 | 0.71 | 0.78 | -0.28 | Strong -I, Strong -R |

Table 1: Comparison of Hammett and Lipophilicity Parameters for Common Substituents. Hammett data is compiled from authoritative sources.[4][5]

The data clearly illustrates the potent electron-withdrawing nature of the -OCF3 group, with positive σ values in both the meta and para positions. Its σp value of +0.35 is significantly higher than that of chlorine, yet lower than that of the -CF3 group, highlighting the partial canceling effect of its weak π-donation.

Furthermore, the -OCF3 group is one of the most lipophilic substituents used in drug design, with a π value of +1.04.[1][6] This high lipophilicity is crucial for enhancing membrane permeability and facilitating passage across the blood-brain barrier, as seen in drugs like Riluzole.[1]

Impact on Physicochemical Properties

The electronic character of the -OCF3 group directly translates into predictable modulations of key molecular properties essential for drug development.

Acidity of Phenols and Anilines

The strong electron-withdrawing nature of the -OCF3 group significantly increases the acidity (lowers the pKa) of attached phenolic or anilinium functionalities. It stabilizes the resulting conjugate base (phenoxide or aniline) by delocalizing the negative charge.

-

Phenols: The pKa of phenol is approximately 9.95. Attaching an electron-withdrawing group to the para position lowers this value. For example, the pKa of 4-(trifluoromethyl)phenol is 8.68, demonstrating the acidifying effect of the -CF3 group.[7][8] The pKa of 4-(trifluoromethoxy)phenol is predicted to be approximately 9.30, indicating a significant acidifying effect, albeit slightly less pronounced than the -CF3 group due to the competing resonance donation.[9]

-

Anilines: Conversely, the -OCF3 group decreases the basicity of anilines. The electron-withdrawing effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation.

Metabolic Stability

A key advantage of the -OCF3 group over the -OCH3 group is its enhanced metabolic stability. The methoxy group is susceptible to oxidative demethylation by cytochrome P450 enzymes. The -OCF3 group is highly resistant to this metabolic pathway for two primary reasons:

-

C-F Bond Strength: The carbon-fluorine bond is exceptionally strong and resistant to cleavage.[1]

-

Electronic Deactivation: The strong inductive effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to enzymatic oxidation.[1] This effect also diminishes the oxygen's ability to act as a hydrogen bond acceptor.[1]

Experimental Protocol: Determination of Hammett Substituent Constants

The trustworthiness of quantitative electronic parameters relies on robust experimental validation. The Hammett constants (σ) are determined by measuring the dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids in water at 25°C.

Figure 2: Experimental workflow for the determination of Hammett constants.

Methodology

-

Synthesis: Synthesize high-purity samples of benzoic acid (the reference compound, H) and the para-substituted benzoic acid of interest (e.g., 4-(trifluoromethoxy)benzoic acid, X).

-

Solution Preparation: Prepare solutions of each acid in water at a precise concentration (e.g., 0.01 M).

-

Potentiometric Titration:

-

Calibrate a pH meter using standard buffer solutions at 25°C.

-

Place a known volume of the acid solution in a thermostatted beaker at 25°C.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the equivalence point (the point of steepest inflection).

-

The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

-

Calculation of σ:

-

Calculate the dissociation constants for the substituted (Kx) and unsubstituted (KH) acids from their pKa values (Ka = 10-pKa).

-

Apply the Hammett equation: σx = log(Kx / KH) = pKH - pKx .

-

This self-validating protocol provides a direct, empirical measure of the substituent's electronic effect on the reaction center, grounding theoretical claims in verifiable data.

Conclusion

The trifluoromethoxy group is a powerful and versatile tool in molecular design, offering a unique combination of strong inductive withdrawal, weak resonance donation, high lipophilicity, and excellent metabolic stability. Its electronic character deactivates an aromatic ring while maintaining ortho, para-directing effects, a property that can be strategically exploited. By understanding the fundamental principles governing its electronic behavior, as quantified by parameters like Hammett constants and π values, researchers can make more informed decisions, accelerating the development of novel pharmaceuticals, agrochemicals, and advanced materials with optimized properties.

References

-

M. N. and M. J. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley (Dover reprint). [Link]

-

Togni, A., et al. (2016). Synthesis of ortho-OCF3 (hetero)arylamine derivatives via a radical-free OCF3-migration. Organic & Biomolecular Chemistry. [Link]

-

Dagousset, G., et al. (2021). Recent advances in the chemistry of selenium: from synthesis to applications. ResearchGate. [Link]

-

McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]

- Hansch, C., & Fujita, T. (1964). p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure. Journal of the American Chemical Society.

-

Mayr, H., et al. (2015). Selection of Hammett constant σ + values for selected functional groups. ResearchGate. [Link]

-

Unknown. (n.d.). Problem Set #3 – Solutions. Unknown Source. [Link]

-

Jhanwar, B., & Gupta, A. (2011). The parabolic relationship between drug activity and hydrophobicity. ResearchGate. [Link]

-

Hansch, C., Björkroth, J. P., & Leo, A. (1987). Hydrophobicity and central nervous system agents: on the principle of minimal hydrophobicity in drug design. Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 8. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 9. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

potential applications of trifluoromethoxy-substituted benzene derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Trifluoromethoxy Group: A Keystone Moiety for Modern Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design, profoundly impacting pharmaceuticals, agrochemicals, and materials science. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. Its distinct combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character allows for the precise modulation of a molecule's physicochemical and biological properties. This guide provides an in-depth exploration of the trifluoromethoxy-substituted benzene scaffold, elucidating the fundamental principles that make it an invaluable tool for researchers. We will examine its critical role in enhancing drug-like properties, detail key synthetic strategies for its installation, and showcase its application in successful commercial products, offering a comprehensive resource for professionals in chemical research and development.

The Trifluoromethoxy Group: A Profile of Unique Physicochemical Properties

The trifluoromethoxy (-OCF₃) group's utility stems from a unique confluence of properties that distinguish it from other common substituents, including its non-fluorinated counterpart, the methoxy group (-OCH₃), and the related trifluoromethyl group (-CF₃). Understanding these properties is crucial to leveraging this moiety effectively in molecular design.

The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than the -CF₃ group.[1][2] This high lipophilicity, quantified by the Hansch hydrophobicity parameter (π), is critical for enhancing a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1] For instance, the drug Riluzole, used to treat amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its lipophilicity and facilitate its passage across the blood-brain barrier.[1]

Furthermore, the carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making the group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][3] This enhanced metabolic stability can significantly increase a drug's half-life in the body, which may lead to reduced dosing frequency and improved patient compliance.[2][3]

From an electronic standpoint, the trifluoromethoxy group acts as a strong electron-withdrawing substituent through its inductive effect (σI), yet it can also act as a weak π-donor through the oxygen lone pairs.[4] This dual nature, often referred to as a "pseudo-halogen" effect, allows it to modulate the electronic environment of the benzene ring, influencing molecular interactions and reactivity.[4] This can be crucial for optimizing a drug's binding affinity to its biological target.[3]

Data Presentation: Comparative Physicochemical Properties

To fully appreciate the unique character of the trifluoromethoxy group, it is useful to compare its key properties against other common substituents on a benzene ring.

| Substituent | Hansch π Parameter | Hammett Constant (σp) |

| -H | 0.00 | 0.00 |

| -F | 0.14 | 0.06 |

| -Cl | 0.71 | 0.23 |

| -CH₃ | 0.56 | -0.17 |

| -OCH₃ | -0.02 | -0.27 |

| -CF₃ | 0.88 | 0.54 |

| -OCF₃ | 1.04 | 0.35 |

Data compiled from various sources, including the Beilstein Journal of Organic Chemistry.[4]

Core Applications in Drug Discovery and Development

The trifluoromethoxy-benzene motif is a privileged scaffold in medicinal chemistry, primarily due to its ability to confer improved pharmacokinetic profiles (ADME properties) upon drug candidates.[5][6]

-

Enhanced Permeability and Bioavailability: The significant lipophilicity imparted by the -OCF₃ group is a key strategy for improving a molecule's ability to permeate cellular membranes.[1][7] This is a fundamental requirement for oral bioavailability and for drugs targeting the CNS. Fluoxetine (Prozac), for example, leverages a trifluoromethyl group to enhance brain penetration, and similar principles apply to the use of the even more lipophilic trifluoromethoxy group.[6]

-

Increased Metabolic Stability: A common failure point for drug candidates is rapid metabolic breakdown. Replacing a metabolically labile group, such as a methoxy or methyl group, with a trifluoromethoxy group can effectively block these metabolic "hotspots."[2][7] The strength of the C-F bonds makes the -OCF₃ group exceptionally robust against enzymatic degradation.[3]

-

Modulation of Target Binding: The potent electron-withdrawing nature of the -OCF₃ group alters the electronic distribution of the benzene ring, which can influence hydrogen bonding and electrostatic interactions with a biological target, often leading to improved binding affinity and potency.[1][3]

-

Bioisosterism: The trifluoromethoxy group can serve as a bioisostere for other groups like chlorine or the isopropyl group.[1] This allows chemists to fine-tune a molecule's steric and electronic properties while maintaining or improving its biological activity.

Logical Relationship: -OCF₃ Properties to Pharmacokinetic Outcomes

The following diagram illustrates the causal links between the core properties of the trifluoromethoxy group and its beneficial effects in drug development.

Caption: Core properties of the -OCF₃ group and their impact on drug development.

Notable Pharmaceuticals

| Drug | Therapeutic Class | Application |

| Riluzole | Neuroprotective Agent | Treatment of Amyotrophic Lateral Sclerosis (ALS).[1] |

| Delamanid | Antitubercular Agent | Treatment of multidrug-resistant tuberculosis.[8] |

| Sonidegib | Antineoplastic Agent | Treatment of basal-cell carcinoma.[8] |

| Pretomanid | Antitubercular Agent | Treatment of extensively drug-resistant tuberculosis.[8] |

Applications in Modern Agrochemicals

The same principles that make trifluoromethoxy-substituted benzenes valuable in pharmaceuticals also apply to the development of next-generation agrochemicals.[2][9] The -OCF₃ group can enhance the efficacy, environmental persistence, and target-organism penetration of herbicides, fungicides, and insecticides.[7]

-

Enhanced Efficacy and Persistence: Increased metabolic stability translates to longer-lasting activity in the field, reducing the need for frequent reapplication.[2]

-

Improved Penetration: Higher lipophilicity helps the active ingredient penetrate the waxy cuticles of plants or the exoskeletons of insects.[7]

Notable Agrochemicals

| Agrochemical | Class | Application |

| Novaluron | Insecticide | Insect growth regulator.[8] |

| Flucarbazone-sodium | Herbicide | Control of grass weeds in wheat.[8] |

| Flurprimidol | Plant Growth Regulator | Used on turf and ornamental plants.[8] |

| Thifluzamide | Fungicide | Control of sheath blight in rice.[8] |

Synthesis of Trifluoromethoxy-Substituted Benzenes

The synthesis of aryl trifluoromethyl ethers was historically challenging, which limited their widespread adoption.[4][10] However, modern synthetic methods have made these valuable compounds more accessible. A common and industrially relevant approach involves a two-step sequence starting from the corresponding anisole (methoxybenzene) derivative.[4][11]

Experimental Workflow: Synthesis from Anisole

The diagram below outlines a general workflow for the preparation of a trifluoromethoxy-benzene derivative from an anisole precursor.

Caption: General synthetic workflow from anisole to trifluoromethoxybenzene.

Experimental Protocol: Preparation of (Trifluoromethoxy)benzene

This protocol describes a representative lab-scale synthesis based on methods reported in the literature.[11][12] Causality: The strategy involves first replacing the methyl protons with chlorine atoms, creating a trichloromethoxy group, which is then converted to the trifluoromethoxy group via a halogen exchange (Halex) reaction. The initial chlorination is a radical reaction requiring an initiator, while the subsequent fluorination is a nucleophilic substitution.

Materials:

-

Anisole (C₆H₅OCH₃)

-

p-Chlorotrifluoromethylbenzene (solvent)

-

Azobisisobutyronitrile (AIBN, initiator)

-

Chlorine gas (Cl₂)

-

Anhydrous Hydrogen Fluoride (HF)

-

Reaction vessel with mechanical stirrer, condenser, thermometer, and gas inlet

-

High-pressure autoclave

Step 1: Radical Chlorination to Trichloromethoxybenzene

-

Charge a 1L reactor with p-chlorotrifluoromethylbenzene (150 g) as the solvent.

-

Heat the solvent to reflux (approx. 139-140°C) with stirring.

-

Prepare a solution of anisole (200 g), p-chlorotrifluoromethylbenzene (600 g), and AIBN (10 g).

-

Once the solvent is refluxing, begin introducing chlorine gas through the bottom vent pipe.

-

Simultaneously, begin the dropwise addition of the anisole/AIBN solution. Maintain the temperature at 139-140°C. The addition should take approximately 12 hours.

-

Self-Validation: Monitor the reaction progress by taking samples for GC analysis. The reaction is considered complete when the content of dichloromethoxybenzene intermediates is below 0.3%.

-

Once complete, stop the chlorine flow and cool the reactor. Purge the system with nitrogen to remove residual HCl and chlorine. The resulting mixture containing trichloromethoxybenzene is used directly in the next step.

Step 2: Fluorination to (Trifluoromethoxy)benzene

-

Transfer the crude trichloromethoxybenzene mixture to a suitable high-pressure autoclave.

-

Carefully add anhydrous hydrogen fluoride (approx. 133 g).

-

Seal the autoclave and begin stirring. Heat the mixture to 95°C. The pressure will rise to approximately 2.8 MPa.

-

Maintain the reaction at 95°C and 2.8 MPa for 3-4 hours.

-

Self-Validation: Monitor the reaction completion via GC analysis of samples taken from the autoclave.

-

After the reaction is complete, cool the autoclave and carefully vent any residual pressure.

Step 3: Product Isolation and Purification

-

Transfer the reaction mixture to a separation funnel and wash with water.

-

Allow the layers to separate and collect the lower organic phase.

-

Purify the crude product by fractional distillation under reduced pressure (-0.095 MPa, 40°C) to yield pure (trifluoromethoxy)benzene.

-

Self-Validation: Confirm product identity and purity (typically >99.5%) using GC-MS and ¹H/¹⁹F NMR spectroscopy.

Conclusion and Future Outlook

Trifluoromethoxy-substituted benzene derivatives represent a highly valuable and versatile class of compounds. Their unique ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic properties makes them a powerful tool in the rational design of new pharmaceuticals and agrochemicals.[1][2][13] While historically challenged by synthetic difficulties, the development of more robust and scalable synthetic routes has solidified their role in modern chemical R&D.[4] As our understanding of structure-activity and structure-property relationships continues to deepen, the strategic application of the trifluoromethoxy group is poised to play an even greater role in the creation of next-generation molecules with enhanced performance and safety profiles.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Acme Organics.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed Central.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi

- What are the background, preparation, and applications of (Trifluoromethoxy)benzene?. Guidechem.

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 13. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

safety and handling precautions for 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

This guide provides comprehensive safety and handling protocols for this compound (CAS RN: 1049731-04-5), a halogenated aromatic compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity. The compound's utility as a versatile synthetic intermediate, particularly in constructing complex molecules through sequential cross-coupling reactions, necessitates a rigorous understanding of its potential hazards and the implementation of robust safety measures.[1]

Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. This compound is a hazardous substance that requires careful management. The primary risks are associated with its irritant properties and acute toxicity upon exposure.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards.

Table 1: GHS Hazard Summary for this compound | Category | GHS Pictogram | Signal Word | Hazard Statements | | :--- | :--- | :--- | :--- | | Health Hazards |

| Warning | H302: Harmful if swallowed.[2][3][4]H315: Causes skin irritation.[2][3][4][5]H319: Causes serious eye irritation.[2][3][4][5]H332: Harmful if inhaled.[4]H335: May cause respiratory irritation.[2][3][4][5] |Toxicological Profile: The toxicological properties of this specific compound have not been fully investigated.[6] However, the available data on this and structurally similar halogenated aromatics indicate that the primary hazards are:

-

Acute Toxicity: The compound is classified as harmful through oral, dermal, and inhalation routes of exposure.[4][5][7] This necessitates engineering controls and PPE to prevent any direct contact or inhalation.

-

Irritation: It is a confirmed irritant to the skin, eyes, and respiratory system.[2][4][5] The trifluoromethoxy group and halogen substituents can interact with biological tissues, leading to irritation. Prolonged or repeated exposure should be avoided.

Physicochemical Properties and Storage

Understanding the compound's physical properties is crucial for proper storage and handling.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃BrF₃IO | [4] |

| Molecular Weight | 366.9 g/mol | [4] |

| CAS Number | 1049731-04-5 | [4] |

| Appearance | Solid, Semi-solid, or liquid | [3] |

| Recommended Storage | Keep in a dark place, sealed in dry, 2-8°C |[3][4] |

Authoritative Insight on Storage: The recommendation to store this compound at refrigerated temperatures (2-8°C) in a sealed, dark container is based on its chemical nature.[3][4] Halogenated aromatic compounds can be sensitive to heat and light, which can promote degradation. Sealing the container in a dry environment prevents hydrolysis. Proper storage is not just a safety measure but also a protocol for maintaining compound integrity and ensuring experimental reproducibility.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[8][9] This is critical to prevent inhalation of vapors, which are harmful and cause respiratory irritation.[4]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][10]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Rationale and Standard |

|---|---|---|

| Eyes/Face | Chemical safety goggles | Must meet recognized standards (e.g., EN 166). Provides a seal around the eyes to protect against splashes and vapors causing serious eye irritation.[10] |

| Skin | Nitrile gloves and a lab coat | Wear appropriate protective gloves to prevent skin contact.[6][10] Change gloves immediately if contamination occurs. A lab coat protects against incidental contact. |

| Respiratory | None required under normal conditions | No special respiratory protection is needed when working within a functional chemical fume hood.[6][10] For large spills or emergencies where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[10] |

Safe Handling and Experimental Workflow

A self-validating, systematic workflow ensures that safety is integrated into the experimental process from start to finish.

Caption: Workflow for the safe handling of halogenated compounds.

Step-by-Step Handling Protocol:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before beginning work.

-

Don all required PPE as specified in Table 3.

-

Verify that the chemical fume hood is operational and the sash is at the lowest practical height.

-

-

Execution (inside fume hood):

-

Cleanup and Decontamination:

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response Protocol (Small Laboratory Spill):

-

Evacuate & Alert: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the fume hood is operational to ventilate vapors.

-

Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

-

Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

-

Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][10] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[10][11] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][10] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

-

Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides, hydrogen halides (HBr, HI), and hydrogen fluoride (HF).[6][11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Waste Management and Disposal

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

The Principle of Segregation: As a halogenated organic compound, this compound must be disposed of as hazardous waste. It is imperative to segregate it from non-halogenated organic waste.[8][9] Commingling increases the volume of halogenated waste, which is significantly more costly and complex to dispose of.[13]

Disposal Protocol:

-

Designated Container: All waste containing this compound, including contaminated solids and rinsates, must be collected in a clearly labeled "Halogenated Organic Waste" container.[9][13]

-